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Abstract
Tripterygium wilfordii, commonly known as Thunder God Vine, holds a significant place in

traditional Chinese medicine for its potent anti-inflammatory and immunosuppressive

properties. For centuries, it has been employed to treat a range of ailments, particularly

autoimmune disorders like rheumatoid arthritis. Modern scientific investigation has identified a

wealth of bioactive compounds, with the diterpenoid triptolide and the triterpenoid celastrol

being the most prominent. These molecules exert their profound pharmacological effects by

modulating key signaling pathways implicated in inflammation and cell proliferation, including

NF-κB, MAPK, and PI3K/Akt. However, the therapeutic potential of Tripterygium wilfordii is

shadowed by its significant toxicity, which necessitates a thorough understanding of its

ethnopharmacology for safe and effective drug development. This technical guide provides a

comprehensive overview of the traditional uses, phytochemistry, pharmacology, and toxicology

of Tripterygium wilfordii, with a focus on its major active constituents. It offers detailed

experimental protocols for the extraction, isolation, and biological evaluation of its compounds,

alongside a quantitative summary of its bioactive and toxicological profiles. Furthermore, this

guide visualizes critical signaling pathways and experimental workflows to facilitate a deeper

understanding of its complex mechanisms of action.
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Ethnopharmacological Background
Tripterygium wilfordii Hook. f., a member of the Celastraceae family, has a long-standing history

in traditional Chinese medicine, where it is known as "Lei Gong Teng" (Thunder God Vine).[1]

Its use is first documented in the Compendium of Materia Medica (Ben Cao Gang Mu Shi Yi).

[1] Traditionally, the peeled root of the vine has been the primary part used for medicinal

purposes.[2]

Traditional applications have centered on conditions characterized by inflammation and pain. It

has been historically used to promote blood circulation, relieve joint pain and swelling

associated with rheumatism, and treat a variety of skin diseases and muscle injuries.[1][2] In

more recent decades, its application has expanded to include the treatment of autoimmune

diseases such as rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.[1]

[3] Additionally, extracts of the bark have been utilized as an insecticide in China for centuries.

[4]

Phytochemistry: The Bioactive Arsenal
Tripterygium wilfordii is a rich source of a diverse array of secondary metabolites. The primary

classes of bioactive compounds include terpenoids, alkaloids, glycosides, and lignans.[5]

Among these, the terpenoids are the most extensively studied and are considered the main

contributors to both the therapeutic effects and the toxicity of the plant.

Diterpenoids: The Potent Triptolide
Triptolide, a diterpene triepoxide, is one of the most abundant and pharmacologically active

compounds isolated from Tripterygium wilfordii.[5][6] First isolated in 1972, it has demonstrated

significant anti-inflammatory, immunosuppressive, and anticancer activities.[7] However, its

clinical application is severely limited by its narrow therapeutic window and severe toxicity.[4]

Triterpenoids: The Multifaceted Celastrol
Celastrol, a pentacyclic triterpenoid, is another major bioactive constituent of Tripterygium

wilfordii.[5] It exhibits a broad spectrum of biological activities, including anti-inflammatory,

antioxidant, anticancer, and neuroprotective effects.[1]

Quantitative Analysis of Active Compounds
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The concentration of triptolide and celastrol can vary significantly depending on the part of the

plant used and the extraction solvent. The following table summarizes the quantitative analysis

of these compounds in different extracts.

Extract Type
Triptolide
Concentration

Celastrol
Concentration

Reference

Ethanolic Extract 0.015% 0.71% [8]

Ethyl Acetate Extract 0.032% 1.4% [8]

Tripterygium

Glycosides
0.92% Not Reported [8]

Sodium Carbonate

Extract 1
0.051% Not Reported [8]

Pharmacology: Mechanisms of Action
The profound pharmacological effects of Tripterygium wilfordii are attributed to the modulation

of multiple critical signaling pathways by its active constituents, primarily triptolide and celastrol.

Anti-inflammatory and Immunosuppressive Effects
The anti-inflammatory and immunosuppressive properties of Tripterygium wilfordii extracts are

central to their therapeutic applications.[3] These effects are largely mediated through the

inhibition of pro-inflammatory signaling pathways.

NF-κB Signaling Pathway: Triptolide and celastrol are potent inhibitors of the NF-κB signaling

pathway.[1] They prevent the degradation of IκBα, thereby blocking the nuclear translocation

of the p65 subunit of NF-κB. This leads to the downregulation of various pro-inflammatory

cytokines, including TNF-α, IL-1β, and IL-6.[9][10]

MAPK Signaling Pathway: Triptolide has been shown to diminish neuroinflammation by

downregulating the p38 MAPK signaling pathway.[9]

NLRP3 Inflammasome:Tripterygium wilfordii has been demonstrated to inhibit the activation

of the NLRP3 inflammasome by blocking the NF-κB signaling pathway.[10]
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Anticancer Effects
Both triptolide and celastrol have demonstrated significant anticancer activity in various cancer

cell lines and animal models.[11][12] Their mechanisms of action are multifaceted and involve

the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.

PI3K/Akt Signaling Pathway: Celastrol has been shown to inactivate the PI3K/Akt signaling

pathway, contributing to its pro-apoptotic effects in melanoma cells.[9]

Notch Signaling Pathway: Triptolide and celastrol can inhibit stemness in triple-negative

breast cancer by reducing Notch-1 activation and the expression of its downstream targets,

HES-1 and HEY-1.[13]

Heat Shock Proteins (HSPs): Celastrol is a known inhibitor of HSP90, leading to the

degradation of its client proteins, which are often involved in cancer cell survival and

proliferation. Triptolide can inhibit the transcription of HSPs, enhancing stress-induced cell

death.[11]

Quantitative Pharmacological Data
The following tables summarize the in vitro efficacy of triptolide and celastrol against various

cancer cell lines and their anti-inflammatory activity.

Table 1: Anticancer Activity of Triptolide and Celastrol (IC50 Values)
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Cell Line Cancer Type
Triptolide IC50
(nM)

Celastrol IC50
(µM)

Reference

H1299 Lung Cancer 10.03 ± 1.01 1.53 ± 0.11 [11]

H157 Lung Cancer 7.00 ± 0.98 2.01 ± 0.15 [11]

A549 Lung Cancer 12.33 ± 1.12 1.98 ± 0.13 [11]

H460 Lung Cancer 15.64 ± 1.21 2.11 ± 0.14 [11]

HCT116 Colon Cancer 123.86 ± 5.67 6.44 ± 0.54 [11]

HEK293T

Normal

Embryonic

Kidney

> 1000 2.99 ± 0.21 [11]

Table 2: Anti-inflammatory Activity of Triptolide

Cell Line Activity Triptolide IC50 Reference

A549
Inhibition of IL-8

expression
23 nM [14]

A549
Inhibition of NF-κB

expression
14 nM [14]

Toxicology and Safety
Despite its therapeutic promise, the clinical use of Tripterygium wilfordii is significantly

hampered by its toxicity.[1] Adverse effects can be severe and affect multiple organ systems.

Major Toxicities
Hepatotoxicity: Liver damage is a major concern with the use of Tripterygium wilfordii.

Metabolites of the plant can undergo lipid peroxidation, leading to hepatocytic necrosis.[1]

[15]

Nephrotoxicity: Kidney damage is another significant side effect.[1]
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Reproductive Toxicity: The plant can have toxic effects on the reproductive system in both

males and females.[1]

Gastrointestinal Side Effects: Oral administration can lead to various gastrointestinal adverse

reactions.[1]

Other Side Effects: Skin-related symptoms, such as rashes, are also frequently reported.[1]

Quantitative Toxicity Data
The following tables provide a summary of the toxicity profile of Tripterygium wilfordii and its

active compounds.

Table 3: Incidence of Adverse Events in Clinical Trials with Tripterygium wilfordii Preparations

Adverse Event Incidence Rate (95% CI) Reference

Overall Adverse Events 26.7% (24.8% - 28.8%) [4]

Gastrointestinal Symptoms 13.3% (11.9% - 14.9%) [4]

Adverse Reproductive

Outcomes
11.7% (10.3% - 13.3%) [4]

Adverse Skin Reactions 7.8% (6.3% - 9.5%) [4]

Hematologic Events 6.5% (5.7% - 7.4%) [4]

Cardiovascular Events 4.9% (1.6% - 14.3%) [4]

Table 4: Acute Toxicity of Triptolide and Celastrol (LD50 Values)

Compound Animal Model
Route of
Administration

LD50 Value Reference

Triptolide Mouse Intraperitoneal 0.8 mg/kg [16]

Triptolide Mouse Oral 0.9 mg/kg [16]

Celastrol Mouse Intraperitoneal 14.5 mg/kg
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Experimental Protocols
This section provides detailed methodologies for the extraction and isolation of active

compounds from Tripterygium wilfordii, as well as key in vitro and in vivo assays for their

pharmacological evaluation.

Extraction and Isolation of Triptolide
Objective: To extract and isolate triptolide from the dried roots of Tripterygium wilfordii.

Materials:

Dried and powdered roots of Tripterygium wilfordii

95% Ethanol

Ethyl acetate

Petroleum ether

Dichloromethane

Methanol

Silica gel for column chromatography

Rotary evaporator

Chromatography columns

Procedure:

Extraction:

Macerate the powdered root material with 95% ethanol at room temperature for 24 hours.

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary

evaporator to obtain a crude ethanol extract.
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Solvent Partitioning:

Suspend the crude ethanol extract in water and partition successively with petroleum

ether, ethyl acetate, and n-butanol.

Collect the ethyl acetate fraction, which is enriched with triptolide.

Column Chromatography:

Subject the ethyl acetate fraction to silica gel column chromatography.

Elute the column with a gradient of dichloromethane and methanol.

Collect the fractions and monitor by thin-layer chromatography (TLC).

Purification:

Combine the fractions containing triptolide and further purify by repeated column

chromatography or preparative high-performance liquid chromatography (HPLC) to obtain

pure triptolide.

Quantification of Celastrol by HPLC
Objective: To quantify the concentration of celastrol in a plant extract.

Materials:

Tripterygium wilfordii extract

Celastrol standard

Methanol (HPLC grade)

Water with 0.4% formic acid (v/v) (HPLC grade)

HPLC system with a PDA detector

C18 column
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Procedure:

Sample Preparation:

Dissolve a known weight of the plant extract in methanol.

Filter the solution through a 0.45 µm syringe filter.

Standard Curve Preparation:

Prepare a stock solution of celastrol standard in methanol.

Perform serial dilutions to create a series of standard solutions with known concentrations.

HPLC Analysis:

Set the HPLC conditions:

Column: C18

Mobile Phase: A gradient of water with 0.4% formic acid and methanol.

Flow Rate: 1.0 mL/min

Detection Wavelength: 425 nm

Inject the standard solutions and the sample solution into the HPLC system.

Quantification:

Construct a standard curve by plotting the peak area against the concentration of the

celastrol standards.

Determine the concentration of celastrol in the sample by interpolating its peak area on the

standard curve.

In Vitro Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of triptolide or celastrol on cancer cells.
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Materials:

Cancer cell line of interest

Complete cell culture medium

Triptolide or celastrol stock solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Dimethyl sulfoxide (DMSO)

96-well plates

Microplate reader

Procedure:

Cell Seeding:

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate

for 24 hours.

Compound Treatment:

Treat the cells with various concentrations of triptolide or celastrol and incubate for 48-72

hours. Include a vehicle control (DMSO).

MTT Addition:

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

Formazan Solubilization:

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Absorbance Measurement:
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Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.

In Vitro NF-κB Reporter Assay (Luciferase Assay)
Objective: To determine the inhibitory effect of triptolide on NF-κB activation.

Materials:

Cells stably or transiently transfected with an NF-κB luciferase reporter construct

Complete cell culture medium

Triptolide stock solution

TNF-α (or another NF-κB activator)

Luciferase assay reagent

Lysis buffer

96-well opaque plates

Luminometer

Procedure:

Cell Seeding and Treatment:

Seed the reporter cells in a 96-well opaque plate and allow them to attach.

Pre-treat the cells with different concentrations of triptolide for 1-2 hours.

NF-κB Activation:
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Stimulate the cells with TNF-α for 6-8 hours to activate the NF-κB pathway.

Cell Lysis:

Wash the cells with PBS and lyse them with the provided lysis buffer.

Luciferase Activity Measurement:

Add the luciferase assay reagent to the cell lysates.

Measure the luminescence using a luminometer.

Data Analysis:

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-

transfected Renilla luciferase) and express the results as a percentage of the TNF-α-

stimulated control.

In Vivo Collagen-Induced Arthritis (CIA) Rat Model
Objective: To evaluate the anti-arthritic effects of Tripterygium wilfordii extract in a rat model of

rheumatoid arthritis.

Materials:

Male Wistar or Sprague-Dawley rats (6-8 weeks old)

Bovine type II collagen

Complete Freund's Adjuvant (CFA)

Incomplete Freund's Adjuvant (IFA)

Tripterygium wilfordii extract

Calipers

Procedure:
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Induction of Arthritis:

Emulsify bovine type II collagen with CFA.

On day 0, immunize the rats with an intradermal injection of the emulsion at the base of

the tail.

On day 7, administer a booster injection of type II collagen emulsified with IFA.

Treatment:

Once arthritis develops (typically around day 14-21), randomly divide the rats into

treatment groups.

Administer the Tripterygium wilfordii extract or vehicle control orally daily for a specified

period (e.g., 2-4 weeks).

Assessment of Arthritis:

Monitor the rats daily for signs of arthritis.

Measure the paw volume using calipers every 2-3 days.

Score the severity of arthritis based on a scale of 0-4 for each paw (0 = normal, 4 = severe

swelling and redness).

Histopathological Analysis:

At the end of the study, sacrifice the animals and collect the ankle joints for

histopathological examination to assess inflammation, pannus formation, and

cartilage/bone erosion.

Visualizing the Mechanisms: Signaling Pathways
and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling

pathways affected by the active compounds of Tripterygium wilfordii and a typical experimental
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Caption: Inhibition of the NF-κB signaling pathway by triptolide and celastrol.
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Caption: Inhibition of the PI3K/Akt signaling pathway by celastrol.
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Caption: Experimental workflow for the collagen-induced arthritis (CIA) rat model.

Conclusion and Future Directions
Tripterygium wilfordii represents a compelling example of a traditional medicine with immense

therapeutic potential that is concurrently limited by significant toxicity. Its active constituents,

triptolide and celastrol, are potent modulators of key inflammatory and oncogenic signaling
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pathways. The future of drug development from this plant lies in strategies that can uncouple its

therapeutic efficacy from its adverse effects. This may involve the development of novel drug

delivery systems to target specific tissues, the synthesis of less toxic derivatives of triptolide

and celastrol, or the use of combination therapies to reduce the required dosage. A thorough

understanding of its ethnopharmacology, phytochemistry, and mechanisms of action, as

outlined in this guide, is paramount for researchers, scientists, and drug development

professionals to safely and effectively harness the therapeutic power of this potent medicinal

plant.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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